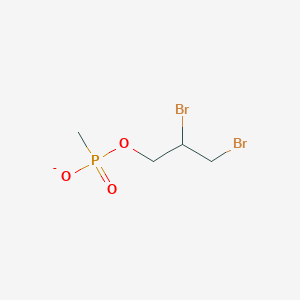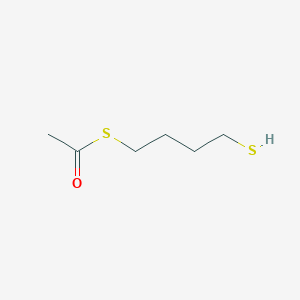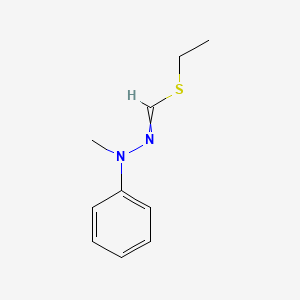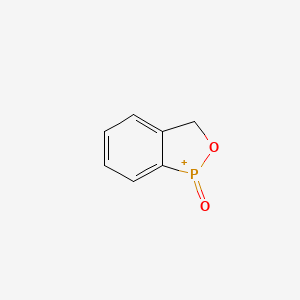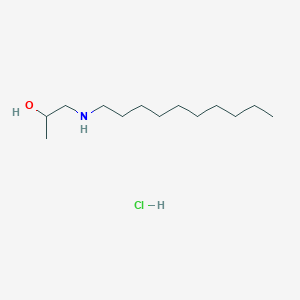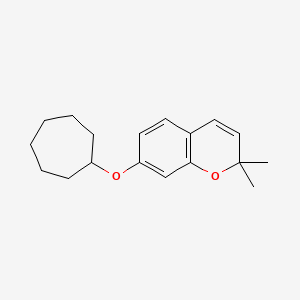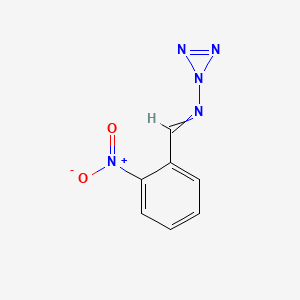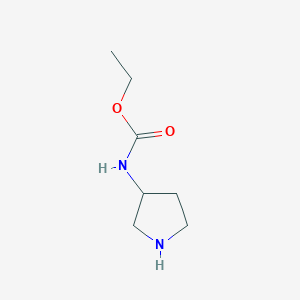
3,3',3''-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes a phenyl group and three methylpyridinium groups attached to the porphyrin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde, followed by oxidation. This step is often carried out under acidic conditions and requires careful control of temperature and reaction time.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the porphyrin core reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Attachment of Methylpyridinium Groups: The final step involves the quaternization of the pyridine rings with methyl iodide, resulting in the formation of the methylpyridinium groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct chemical properties.
Substitution: The methylpyridinium groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, typically under mild conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in mimicking natural porphyrins, such as heme and chlorophyll.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Employed in the development of sensors and diagnostic assays due to its unique optical properties.
Mechanism of Action
The mechanism of action of 3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) involves its ability to interact with various molecular targets and pathways:
Catalysis: The compound acts as a catalyst by facilitating electron transfer reactions, which are essential in many chemical processes.
Photodynamic Therapy: In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that induce cell death.
Binding to Biomolecules: The compound can bind to proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin compound with four phenyl groups instead of three methylpyridinium groups.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Contains hydroxyphenyl groups, which impart different chemical properties.
5,10,15,20-Tetrakis(4-carboxyphenyl)-21H,23H-porphine: Features carboxyphenyl groups, making it useful in metal ion binding and photodynamic therapy.
Uniqueness
3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) is unique due to its combination of phenyl and methylpyridinium groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in catalysis and photodynamic therapy.
Properties
CAS No. |
126157-74-2 |
|---|---|
Molecular Formula |
C44H36N7+3 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
5,10,15-tris(1-methylpyridin-1-ium-3-yl)-20-phenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H36N7/c1-49-23-7-12-30(26-49)42-35-17-15-33(45-35)41(29-10-5-4-6-11-29)34-16-18-36(46-34)43(31-13-8-24-50(2)27-31)38-20-22-40(48-38)44(39-21-19-37(42)47-39)32-14-9-25-51(3)28-32/h4-28,45,48H,1-3H3/q+3 |
InChI Key |
DFSPJSDADPFKDE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)

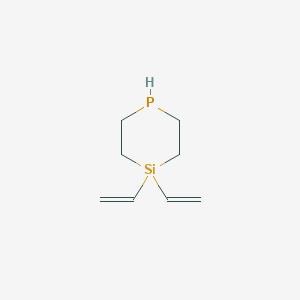
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
